molecular formula C12H16ClNO2 B1326299 (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride CAS No. 270596-35-5

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride

Cat. No.: B1326299
CAS No.: 270596-35-5
M. Wt: 241.71 g/mol
InChI Key: OREIHEVSPFNFKW-QPJFETGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is an organic compound with a unique structure that includes an amino group, a phenyl group, and a double bond

Scientific Research Applications

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of a compound depend on its chemical properties. For instance, hydrochloric acid is corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions of a compound depend on its potential applications. For instance, perovskite materials, which can be used in high-efficiency solar cells and light-emitting diodes, are currently being researched .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and allylamine.

    Formation of Intermediate: The phenylacetic acid is first converted to its corresponding ester, which is then subjected to a Grignard reaction with allylmagnesium bromide to form an intermediate.

    Hydrolysis and Amination: The intermediate is then hydrolyzed to yield the corresponding carboxylic acid, which is subsequently aminated to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds.

Mechanism of Action

The mechanism of action of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-phenylhexanoic acid: Lacks the double bond present in (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride.

    3-Amino-6-phenylhex-5-enoic acid: The free acid form without the hydrochloride salt.

Uniqueness

This compound is unique due to the presence of both an amino group and a phenyl group along with a double bond, which provides it with distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E,3R)-3-amino-6-phenylhex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREIHEVSPFNFKW-QPJFETGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.